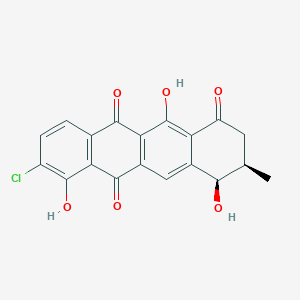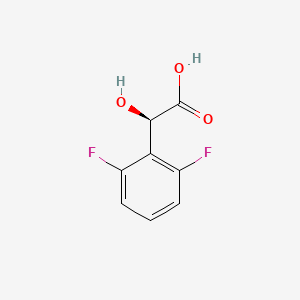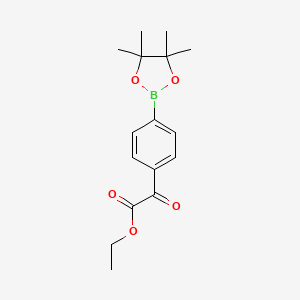
rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione: is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a chlorine atom. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione involves multiple steps, including the formation of the tetracene core and subsequent functionalization. Common synthetic routes may involve Diels-Alder reactions, Friedel-Crafts acylation, and selective chlorination and hydroxylation reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydroxy derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
Mechanism of Action
The mechanism of action of rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- rel-(3R,4R)-4-Bromo-3-fluorotetrahydro-2H-pyran
- (3R,4R)-rel-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
Comparison: Compared to similar compounds, rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione stands out due to its unique combination of hydroxyl and chlorine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H13ClO6 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
(3R,4R)-8-chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydro-2H-tetracene-1,6,11-trione |
InChI |
InChI=1S/C19H13ClO6/c1-6-4-11(21)12-8(15(6)22)5-9-14(19(12)26)16(23)7-2-3-10(20)18(25)13(7)17(9)24/h2-3,5-6,15,22,25-26H,4H2,1H3/t6-,15-/m1/s1 |
InChI Key |
VYZRGVNZHYVQDP-NPMWZIQKSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=C2[C@@H]1O)C(=O)C4=C(C3=O)C=CC(=C4O)Cl)O |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=C2C1O)C(=O)C4=C(C3=O)C=CC(=C4O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)




![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)




![4-Methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12956591.png)



